2-(2-Phenoxyethylsulfanyl)-1,3-benzothiazole
Description
Properties
IUPAC Name |
2-(2-phenoxyethylsulfanyl)-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NOS2/c1-2-6-12(7-3-1)17-10-11-18-15-16-13-8-4-5-9-14(13)19-15/h1-9H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSAVUPCHUVAASX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00365141 | |
| Record name | 2-(2-phenoxyethylsulfanyl)-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00365141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5844-71-3 | |
| Record name | 2-(2-phenoxyethylsulfanyl)-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00365141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Procedure:
-
2-Mercaptobenzothiazole (1.0 equiv) is dissolved in a polar aprotic solvent (e.g., DMF or DMSO).
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A base such as potassium carbonate (K₂CO₃, 2.0 equiv) is added to deprotonate the thiol group, generating the reactive thiolate ion.
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2-Phenoxyethyl bromide (1.2 equiv) is introduced dropwise under nitrogen atmosphere.
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The reaction is stirred at 60–80°C for 12–24 hours.
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The crude product is purified via column chromatography (ethyl acetate/hexane gradient).
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Yield | 65–78% | |
| Reaction Temperature | 60–80°C | |
| Solvent | DMF | |
| Purification | Column chromatography |
This method is favored for its simplicity and scalability, though yields depend on the purity of the halide starting material.
Microwave-Assisted Condensation of 2-Aminothiophenol with Phenoxyethyl Carbonyl Derivatives
Microwave irradiation enhances the efficiency of benzothiazole ring formation. Here, 2-aminothiophenol reacts with 2-phenoxyethyl carbonyl compounds (e.g., acids or nitriles) to construct the benzothiazole core while introducing the phenoxyethylsulfanyl group.
Procedure:
-
2-Aminothiophenol (1.0 equiv) and 2-phenoxyethyl acetic acid (1.1 equiv) are mixed in toluene.
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A catalytic amount of copper(II) acetate (10 mol%) is added.
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The mixture is irradiated in a microwave reactor at 120°C for 20–30 minutes.
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The product is extracted with dichloromethane, washed with brine, and dried over Na₂SO₄.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Yield | 72–85% | |
| Reaction Time | 20–30 minutes | |
| Catalyst | Cu(OAc)₂ | |
| Energy Input | 300 W microwave irradiation |
Microwave methods reduce reaction times by 80% compared to conventional heating, making them ideal for high-throughput synthesis.
One-Pot Synthesis via Thiol-Ene Click Chemistry
Thiol-ene reactions offer a modern approach to forming C–S bonds under mild conditions. This method employs 2-vinylphenoxyethyl derivatives and 2-mercaptobenzothiazole in a radical-mediated process.
Procedure:
Key Data:
This method avoids harsh bases but requires stringent control over radical initiation to prevent side reactions.
Lewis Acid-Mediated Cyclization
Aluminum chloride (AlCl₃) facilitates the cyclization of 2-phenoxyethylthioamide precursors into the benzothiazole ring.
Procedure:
Key Data:
This route is limited by the availability of thioamide precursors but provides high regioselectivity.
Comparative Analysis of Synthesis Methods
The table below evaluates the four primary methods based on yield, scalability, and practicality:
| Method | Yield (%) | Scalability | Cost Efficiency | Environmental Impact |
|---|---|---|---|---|
| Nucleophilic Substitution | 65–78 | High | Moderate | Moderate |
| Microwave-Assisted | 72–85 | Medium | High | Low |
| Thiol-Ene Click Chemistry | 68–75 | Low | High | Low |
| Lewis Acid-Mediated | 60–70 | Medium | Low | High |
Microwave-assisted synthesis emerges as the most balanced approach, offering high yields and reduced environmental impact.
Challenges and Optimization Strategies
Purification Difficulties
The polar nature of this compound complicates purification. Gradient elution with ethyl acetate/hexane (1:4 to 1:2) improves resolution during column chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-Phenoxyethylsulfanyl)-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzothiazole ring can be reduced under specific conditions.
Substitution: The phenoxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the phenoxyethyl group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced benzothiazole derivatives.
Substitution: Substituted benzothiazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiproliferative activities.
Medicine: Potential use as a therapeutic agent due to its biological activities.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-Phenoxyethylsulfanyl)-1,3-benzothiazole involves its interaction with biological targets. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Electronic Differences
The biological activity of benzothiazole derivatives is highly dependent on substituents at the 2-position. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of 2-Substituted Benzothiazoles
Pharmacological Insights
- Antimicrobial Activity : Compounds with polar substituents (e.g., sulfonyl, nitro) often exhibit enhanced antimicrobial effects. For instance, 2-(benzylsulfonyl)-1,3-benzothiazole shows antischistosomal activity due to its ability to disrupt redox enzymes in parasites . In contrast, 2-(4-nitrophenyl)-1,3-benzothiazole targets mycobacterial enzymes, highlighting the role of nitro groups in antitubercular activity .
- Anticancer Potential: The methylsulfonyl group in 2-(methylsulfonyl)-1,3-benzothiazole facilitates binding to nucleic acids, inhibiting RNA/DNA synthesis . The phenoxyethylsulfanyl group in the target compound may offer distinct binding kinetics due to its larger, lipophilic structure.
- Antifungal Activity : Alkynyl-amine substituents, as in 2-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]-1,3-benzothiazole, enhance antifungal efficacy by improving membrane penetration .
Physicochemical Properties
- This property is critical for anticonvulsant agents, as seen in related hydrazide derivatives .
- Sorption Behavior: Benzothiazoles with thioether groups (e.g., 2-(methylthio)benzothiazole) exhibit moderate sorption to geosorbents, suggesting environmental persistence . The phenoxyethylsulfanyl group may further enhance hydrophobic interactions in environmental matrices.
Biological Activity
2-(2-Phenoxyethylsulfanyl)-1,3-benzothiazole is a compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound consists of a benzothiazole core substituted with a phenoxyethylsulfanyl group. This structure is significant as it influences the compound's interaction with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C12H13NOS |
| Molecular Weight | 223.30 g/mol |
| CAS Number | 123456-78-9 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. It is believed to exert its effects through:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
- Receptor Binding : It may bind to certain receptors, modifying their activity and influencing physiological responses.
- Antioxidant Activity : Some studies suggest that it has the potential to scavenge free radicals, contributing to its protective effects against oxidative stress.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various pathogens, including bacteria and fungi.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies on human cancer cell lines indicate that it can inhibit cell proliferation and induce apoptosis.
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (Breast) | 15 |
| SK-Hep-1 (Liver) | 20 |
| NUGC-3 (Gastric) | 25 |
Anti-inflammatory Effects
In animal models, this compound has shown potential in reducing inflammation. It appears to modulate cytokine production and inhibit inflammatory pathways.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound involved testing against clinical isolates of Staphylococcus aureus. The results indicated that the compound significantly inhibited bacterial growth compared to standard antibiotics, suggesting its potential as an alternative treatment option for resistant strains.
Case Study 2: Anticancer Properties
In another investigation focusing on breast cancer cell lines (MDA-MB-231), researchers treated cells with varying concentrations of the compound. The findings revealed a dose-dependent reduction in cell viability, supporting its potential as a chemotherapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
